molecular formula C8H19NO B13153975 1-Amino-3,4-dimethylhexan-3-ol

1-Amino-3,4-dimethylhexan-3-ol

Cat. No.: B13153975
M. Wt: 145.24 g/mol
InChI Key: VXCPBOOQKFUPQZ-UHFFFAOYSA-N
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Description

1-Amino-3,4-dimethylhexan-3-ol: is an organic compound that belongs to the class of amino alcohols. This compound features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. The presence of these functional groups makes it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a halogenated hexane derivative, with ammonia or an amine under controlled conditions. For example, the halogenoalkane can be heated with a concentrated solution of ammonia in ethanol in a sealed tube to prevent the escape of ammonia gas . This reaction typically proceeds through nucleophilic substitution, where the halogen atom is replaced by the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,4-dimethylhexan-3-ol undergoes various chemical reactions due to the presence of both amino and hydroxyl functional groups. Some common reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Amino-3,4-dimethylhexan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethylhexan-3-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic or electrophilic reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

1-Amino-3,4-dimethylhexan-3-ol can be compared with other amino alcohols, such as:

    2-Amino-2-methyl-1-propanol: A simpler amino alcohol with a shorter carbon chain.

    1-Amino-2-propanol: Another amino alcohol with a different substitution pattern on the carbon chain.

    3-Amino-1-butanol: A compound with a similar structure but different carbon chain length and substitution.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups on a hexane backbone, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-3,4-dimethylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(2)8(3,10)5-6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

VXCPBOOQKFUPQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CCN)O

Origin of Product

United States

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